Boc-Tyr(Me)-OH
Overview
Description
Boc-Tyr(Me)-OH: is an organic compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol . It is a derivative of L-tyrosine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group on the phenyl ring is methylated . This compound is commonly used in peptide synthesis and other biochemical research applications .
Mechanism of Action
Target of Action
As a derivative of tyrosine, it may interact with proteins and enzymes that recognize or are influenced by tyrosine residues .
Mode of Action
Boc-Tyr(Me)-OH, being an amino acid derivative, is likely to interact with its targets through typical protein-protein or enzyme-substrate interactions. It may bind to the active sites of enzymes or interact with specific recognition sites on proteins .
Biochemical Pathways
They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the specific metabolic pathways present in the organism .
Result of Action
Given its potential role as an ergogenic supplement, it may contribute to enhanced physical performance and resistance to stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and specific conditions within the cell or organism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis of Boc-Tyr(Me)-OH typically begins with the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution, and the Boc-protected L-tyrosine is obtained in high yield.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-Tyr(Me)-OH can undergo oxidation reactions, particularly at the methylated phenyl ring.
Reduction: The compound can also undergo reduction reactions, especially at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tyrosine derivatives.
Scientific Research Applications
Chemistry: It is also used in the synthesis of various bioactive peptides and proteins .
Biology: In biological research, Boc-Tyr(Me)-OH is used to study protein-protein interactions and enzyme-substrate interactions . It serves as a model compound for investigating the role of tyrosine residues in protein function .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents . It is also employed in the study of tyrosine kinase inhibitors and other enzyme inhibitors .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and other bioactive compounds . It is also used in the development of diagnostic reagents and biochemical assays .
Comparison with Similar Compounds
Boc-L-tyrosine: Similar to Boc-Tyr(Me)-OH but without the methylation on the phenyl ring.
O-Methyl-L-tyrosine: L-tyrosine with a methylated hydroxyl group but without the Boc protection.
Boc-L-tyrosine methyl ester: Similar to this compound but with an ester group instead of a free carboxylic acid.
Uniqueness: this compound is unique due to the combination of Boc protection and methylation on the phenyl ring . This dual modification provides enhanced stability and selectivity in peptide synthesis and other biochemical applications .
Properties
IUPAC Name |
(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWWZWJISHVOU-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376137 | |
Record name | Boc-O-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53267-93-9 | |
Record name | Boc-O-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Boc-O-methyl-L-tyrosine in the synthesis of sperabillins A and C?
A: Boc-O-methyl-L-tyrosine serves as the crucial starting material in the total synthesis of sperabillin A and C []. The researchers chose this compound due to its readily available chiral center and the presence of functional groups amenable to further chemical transformations. The synthesis involves a series of 11 steps, starting with Boc-O-methyl-L-tyrosine, to achieve the final structures of sperabillin A and C.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.